![molecular formula C6H13N3O B13205804 2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with an aldehyde or ketone can lead to the formation of the pyrrolidine ring. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imidamide group would yield an amine.
科学的研究の応用
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The hydroxyl and imidamide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a ketone group.
Pyrrolidine-2,5-dione: Contains two carbonyl groups and is used in various chemical reactions.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide is unique due to its specific functional groups and stereochemistry. The presence of both a hydroxyl group and an imidamide group allows for diverse chemical reactivity and potential biological activity. Its stereochemistry can also influence its interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C6H13N3O |
|---|---|
分子量 |
143.19 g/mol |
IUPAC名 |
2-[(3R)-3-hydroxypyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(8)4-9-2-1-5(10)3-9/h5,10H,1-4H2,(H3,7,8)/t5-/m1/s1 |
InChIキー |
ZXFFJLCBSUXAIR-RXMQYKEDSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)CC(=N)N |
正規SMILES |
C1CN(CC1O)CC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


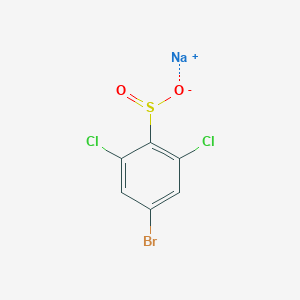

![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
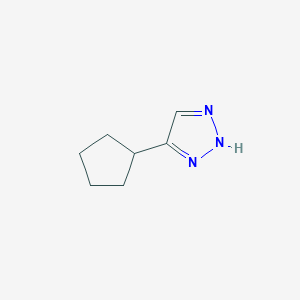
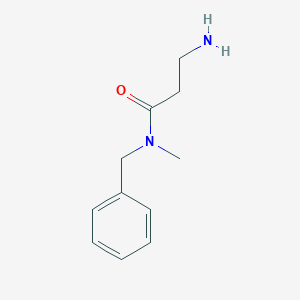
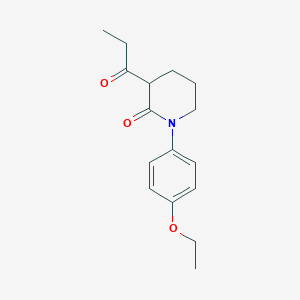
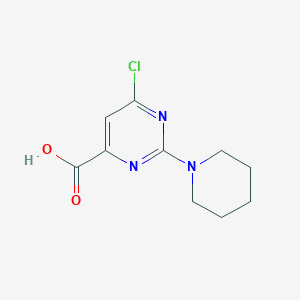
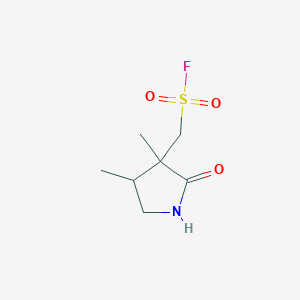
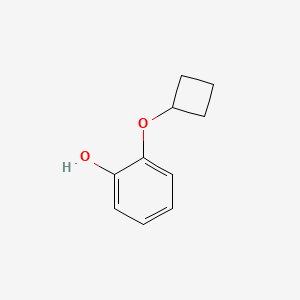

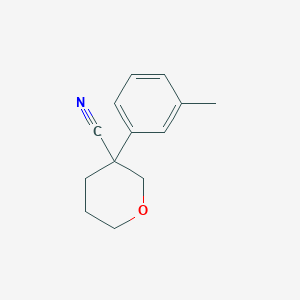

![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
